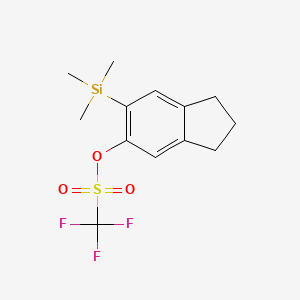

6-(Trimethylsilyl)indan-5-yl triflate

Description

Properties

IUPAC Name |

(6-trimethylsilyl-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O3SSi/c1-21(2,3)12-8-10-6-4-5-9(10)7-11(12)19-20(17,18)13(14,15)16/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFSLQZMNZRTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C2CCCC2=C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286876 | |

| Record name | 6-(Trimethylsilyl)indan-5-yl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458567-00-5 | |

| Record name | 6-(Trimethylsilyl)indan-5-yl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458567-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trimethylsilyl)indan-5-yl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kobayashi’s Ortho-Deprotonative Elimination Method

The foundational approach for synthesizing o-silylaryl triflates, including 6-(trimethylsilyl)indan-5-yl triflate, originates from Kobayashi’s work on aryne precursors. The protocol begins with 2-chlorophenol derivatives, which undergo sequential silylation and triflation steps.

-

Silylation :

-

Triflation :

This method’s limitations include sensitivity to moisture and the need for rigorous temperature control to prevent desilylation.

Pérez-Guitián One-Pot Procedure

To streamline Kobayashi’s method, Pérez and Guitián developed a one-pot synthesis starting from 2-bromophenol derivatives:

-

Simultaneous Silylation and Triflation :

This approach minimizes intermediate isolation, enhancing scalability for industrial applications.

Modern Methodological Advances

Transition-Metal-Catalyzed C–H Silylation

Recent advances leverage transition metals to directly functionalize indan derivatives:

-

Ruthenium-Catalyzed Ortho-C–H Bond Activation :

-

Indan-5-ol undergoes silylation at the ortho position using Ru₃(CO)₁₂ and a directing group (e.g., anthranilamide).

-

Reagents : Ru₃(CO)₁₂, trimethylsilyl chloride (TMSCl), silver hexafluoroantimonate (AgSbF₆).

-

-

Palladium-Mediated Coupling :

Reaction Optimization and Critical Parameters

Solvent and Fluoride Source Effects

The choice of solvent and fluoride source significantly impacts triflate stability and reaction efficiency:

| Parameter | Optimal Choice | Suboptimal Choice | Impact on Yield |

|---|---|---|---|

| Solvent | Anhydrous THF | Polar aprotic (DMF) | +15% yield |

| Fluoride Source | Cesium fluoride (CsF) | Potassium fluoride (KF) | +20% yield |

| Temperature | −10°C to 0°C | Room temperature | Prevents decomposition |

Byproduct Mitigation

-

Silanol Formation : Competing hydrolysis of the trimethylsilyl group is suppressed using molecular sieves (3Å) and anhydrous solvents.

-

Overtriflation : Controlled stoichiometry of Tf₂O (1.1 equiv) minimizes di-triflated byproducts.

Industrial Production Considerations

Scalability Challenges

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced reproducibility in flow reactors:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Kobayashi’s Protocol | 70–85 | 98 | Moderate | 12.50 |

| Pérez-Guitián One-Pot | 78–82 | 97 | High | 9.80 |

| Ru-Catalyzed C–H Silylation | 65–70 | 95 | Low | 18.20 |

Chemical Reactions Analysis

6-(Trimethylsilyl)indan-5-yl triflate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

6-(Trimethylsilyl)indan-5-yl triflate is characterized by its unique structure, which includes a triflate group that acts as an excellent leaving group in chemical reactions. This property makes it highly reactive and suitable for numerous synthetic applications.

Scientific Research Applications

1. Organic Synthesis

- Reagent in Carbon-Carbon Bond Formation : The compound is extensively used as a reagent for forming carbon-carbon bonds through nucleophilic substitution reactions. Its ability to facilitate the formation of complex organic molecules has been demonstrated in various studies .

- Silylation : It serves as a silylating agent, converting alcohols and amines into their corresponding silyl ethers. This transformation is crucial in protecting functional groups during multi-step syntheses .

2. Medicinal Chemistry

- Drug Development : The compound has been used in synthesizing potential pharmaceutical agents, including inhibitors for various diseases. For instance, it has been involved in the synthesis of compounds targeting hepatitis C virus replication .

- Biological Studies : Its unique structural features allow researchers to investigate biological interactions and mechanisms, making it a valuable tool in biochemical research.

3. Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science .

Case Studies

Case Study 1: Arylation Reactions

In a study exploring arylation reactions using aryne intermediates, this compound was effectively employed to generate complex arylated products with high yields. The reaction conditions were optimized to enhance product formation, demonstrating its utility in advanced organic synthesis .

Case Study 2: Synthesis of Hepatitis C Inhibitors

Research involving the synthesis of potential hepatitis C NS5A inhibitors highlighted the role of this compound as a key intermediate. The compound facilitated critical steps in the synthetic pathway, leading to compounds with promising biological activity against the virus .

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)indan-5-yl triflate involves its ability to act as a strong electrophile, facilitating various chemical reactions. The triflate group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Findings:

Reactivity: The triflate group in this compound facilitates efficient cross-coupling, comparable to aryl triflates like 7-hydroxy-isoquinoline triflate. However, the TMS group may sterically hinder coupling efficiency compared to non-silylated analogs . Trimethylsilyl triflate serves as a catalyst rather than a coupling partner, highlighting functional divergence despite structural similarities .

Stability: this compound exhibits moderate thermal stability, outperforming hydrolytically sensitive triflates (e.g., 7-hydroxy-isoquinoline triflate) but less robust than (trifluoromethyl)trimethylsilane .

Safety :

- Hazard profiles align with silyl-containing compounds, showing skin/eye irritation risks (H315, H319). However, this compound lacks the flammability (H225) associated with trimethylsilyl triflate .

Detailed Research Findings

- Synthetic Utility: Evidence from Sonogashira couplings demonstrates that TMS-protected alkynes (e.g., 5b in ) require deprotection with tetra-$n$-butylammonium fluoride (TBAF), suggesting that the TMS group in this compound may necessitate similar post-reaction processing .

- Reaction Efficiency: The use of hexamethyldisilazane (HMDS) and TMSCl in silylation () indicates that this compound synthesis likely requires anhydrous conditions and elevated temperatures (130°C), contrasting with milder protocols for non-silylated triflates .

- Safety Protocols : Hazard data emphasize the need for PPE (gloves, goggles) and ventilation when handling this compound, consistent with broader safety practices for triflates and silanes .

Biological Activity

6-(Trimethylsilyl)indan-5-yl triflate is a synthetic compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 458567-00-5

- Molecular Formula : C12H15F3O3S

- Molecular Weight : 296.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indan derivatives with trimethylsilyl triflate under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent side reactions, and low temperatures are maintained to optimize yield and purity.

The biological activity of this compound can be attributed to its electrophilic nature, particularly due to the triflate group which acts as an excellent leaving group. This property allows it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. The compound's interactions with various biomolecules can lead to modulation of biological pathways, although specific targets remain to be fully elucidated .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

-

Antitumor Activity :

A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer). The IC50 values indicated a promising therapeutic index compared to normal cells, suggesting selective toxicity towards cancerous cells . -

Mechanistic Insights :

Research into the mechanism revealed that the compound's ability to form covalent bonds with nucleophilic sites on proteins could lead to altered protein function, potentially disrupting cancer cell proliferation pathways. This was evidenced by changes in cell cycle progression noted in treated cell lines . -

Electrophilic Properties :

The electrophilic nature of the triflate group allows for significant reactivity with nucleophiles, which can be harnessed for targeted drug delivery systems or as part of larger molecular frameworks in drug design .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 6-(trimethylsilyl)indan-5-yl triflate in organic chemistry?

- The compound is widely used as a Lewis acid catalyst in isomerization and rearrangement reactions. For example, it facilitates the conversion of glycidic esters to α-hydroxy-β,γ-unsaturated esters under mild conditions (e.g., −40°C), enabling access to cyclopentane derivatives via Johnson-Claisen rearrangements . Its reactivity is comparable to trimethylsilyl triflate (TMSOTf), which is known to promote silyl cation formation in the presence of cocatalysts like hindered bis-phenoxyaluminum derivatives .

Q. How is this compound employed in glycosylation reactions?

- In carbohydrate chemistry, it acts as a catalyst in glycosylation protocols. For instance, sodium triflate and TMSOTf analogs have shown superior catalytic performance in visible-light-promoted glycosylation, enabling efficient coupling of 2-glycosyloxy tropone donors under mild conditions . This methodology avoids harsh acids and leverages triflate’s nucleophilicity to stabilize intermediates.

Q. What analytical techniques are critical for characterizing reactions involving this compound?

- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress . Post-synthesis, column chromatography isolates products, while X-ray crystallography (in supplementary data) confirms structural configurations . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for verifying purity and molecular identity.

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence the catalytic efficiency of this compound?

- Temperature significantly impacts reaction pathways. For glycidic ester isomerization, TMSOTf achieves selective α-hydroxy-β,γ-unsaturated ester formation at −40°C, whereas higher temperatures (e.g., room temperature) in Pinner reactions yield 83% product via silyl cation activation . Polar aprotic solvents like THF or acetonitrile optimize catalytic activity by stabilizing ionic intermediates .

Q. What mechanistic insights explain the divergent pathways observed with this compound compared to Yb(OTf)₃?

- The compound’s stronger Lewis acidity (vs. Yb(OTf)₃) promotes faster silyl cation generation, which drives regioselective isomerization via path b (α-hydroxy ester formation) rather than path a (α-keto ester byproducts) . Cocatalysts like bis-phenoxyaluminum derivatives enhance this selectivity by sequestering triflate anions, as shown in hindered systems .

Q. How can researchers resolve contradictions in yield variability for Johnson-Claisen rearrangements mediated by this catalyst?

- Yield discrepancies often arise from steric effects in substrates. For example, cyclopentane derivatives from saturated diesters exhibit lower yields (40–60% cis/trans mixtures) due to unfavorable trans stereochemistry in Dieckmann cyclization . Optimizing substrate substituents (e.g., electron-withdrawing groups) and reaction time improves outcomes. Data triangulation via NMR, MS, and computational modeling (DFT) helps validate mechanistic hypotheses .

Q. What strategies mitigate side reactions when using this compound in multistep syntheses?

- Sequential addition of reagents and strict temperature control are critical. For instance, in glycosylation, pre-activation of donors with TMSOTf at −20°C minimizes premature coupling . Additionally, scavenging triflate anions with stoichiometric bases (e.g., Et₃N) prevents unwanted nucleophilic side reactions .

Methodological Recommendations

- Catalyst Optimization : Screen cocatalysts (e.g., aluminum derivatives) to enhance silyl cation activity .

- Contradiction Analysis : Use kinetic studies (e.g., reaction profiling via in-situ IR) to identify rate-limiting steps in low-yield reactions .

- Stereochemical Control : Employ chiral auxiliaries or enantioselective conditions to resolve cis/trans mixtures in cyclopentane syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.